4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid

ASCT2 inhibition glutamine uptake blockade non-small-cell lung cancer

4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid (CAS 106484-67-7; molecular formula C₁₁H₁₃F₃N₂O₂; MW 262.23) is a synthetic aminobutanoic acid derivative featuring a 2-amino-4-(trifluoromethyl)aniline moiety N-linked to a butanoic acid chain. This compound has been characterized as compound 25e, a potent inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5), a neutral amino acid transporter up-regulated in multiple cancers including non-small-cell lung cancer (NSCLC).

Molecular Formula C11H13F3N2O2
Molecular Weight 262.232
CAS No. 106484-67-7
Cat. No. B2412418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid
CAS106484-67-7
Molecular FormulaC11H13F3N2O2
Molecular Weight262.232
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)NCCCC(=O)O
InChIInChI=1S/C11H13F3N2O2/c12-11(13,14)7-3-4-9(8(15)6-7)16-5-1-2-10(17)18/h3-4,6,16H,1-2,5,15H2,(H,17,18)
InChIKeyBYGREIBMABZIGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid (CAS 106484-67-7): Aminobutanoic Acid ASCT2 Inhibitor Scaffold for Oncology Research Procurement


4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid (CAS 106484-67-7; molecular formula C₁₁H₁₃F₃N₂O₂; MW 262.23) is a synthetic aminobutanoic acid derivative featuring a 2-amino-4-(trifluoromethyl)aniline moiety N-linked to a butanoic acid chain . This compound has been characterized as compound 25e, a potent inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2/SLC1A5), a neutral amino acid transporter up-regulated in multiple cancers including non-small-cell lung cancer (NSCLC) [1]. Its physicochemical profile includes a predicted density of 1.4±0.1 g/cm³, boiling point of 430.5±45.0 °C at 760 mmHg, and a melting point range of 144–147 °C . The compound is commercially available from multiple vendors at purity grades ranging from 95% to 98% .

Why Generic Aminobutanoic Acid Analogs Cannot Substitute for 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid in ASCT2-Targeted Oncology Programs


Within the aminobutanoic acid-based ASCT2 inhibitor class, subtle structural modifications produce large variations in target engagement, cellular glutamine uptake blockade, and in vivo antitumor efficacy. The 2-amino-4-(trifluoromethyl)aniline substituent at the N-terminus of the butanoic acid scaffold is a critical pharmacophoric element for ASCT2 binding, and removal or repositioning of either the amino group or the trifluoromethyl group on the phenyl ring substantially diminishes inhibitory potency [1]. Closely related analogs such as the propanoic acid homolog (CAS 106484-66-6) with a shortened linker, the nitro-substituted variant (CAS 65783-35-9), or the methyl ester prodrug form (CAS 339101-34-7) each exhibit distinct physicochemical properties, synthetic handling requirements, and biological activity profiles that preclude their straightforward substitution for the free butanoic acid form . Procurement decisions based solely on structural similarity without quantitative activity verification risk selecting compounds lacking the demonstrated in vivo antitumor efficacy characterized for compound 25e.

Quantitative Differentiation Evidence for 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid vs. Closest Analogs and In-Class Candidates


ASCT2 Inhibitory Potency: Compound 25e vs. V9302 — IC50 Comparison in A549 NSCLC Cells

Compound 25e (4-[2-amino-4-(trifluoromethyl)anilino]butanoic acid) inhibits ASCT2-mediated glutamine uptake with an IC50 of 5.14 μM in A549 non-small-cell lung cancer cells [1]. In the same study, the benchmark ASCT2 inhibitor V9302 achieved a tumor growth inhibition (TGI) of only 29% at 25 mg/kg in an A549 xenograft model, whereas compound 25e delivered a TGI of 70% at the identical dose, representing a 2.4-fold superiority in in vivo antitumor efficacy [2].

ASCT2 inhibition glutamine uptake blockade non-small-cell lung cancer A549

Linker Length Differentiation: Butanoic Acid (C4) vs. Propanoic Acid (C3) Homolog — Impact on Molecular Flexibility and Drug-Likeness

The target compound features a butanoic acid (C4) linker between the aniline nitrogen and the carboxylic acid terminus, whereas the closest commercially available homolog, 3-[2-amino-4-(trifluoromethyl)anilino]propanoic acid (CAS 106484-66-6), contains a propanoic acid (C3) linker . The additional methylene unit in the target compound increases the number of freely rotatable bonds from 5 (C3 homolog) to 6, enhancing conformational flexibility that may be critical for optimal ASCT2 binding pocket accommodation [1]. The C3 homolog has a molecular weight of 248.2 g/mol versus 262.23 g/mol for the C4 compound, and is commercially offered at lower purity (90%) compared to the target compound (95–98%) .

linker optimization structure-activity relationship drug-likeness physicochemical properties

Nitro vs. Amino Substituent: Physicochemical Impact on logP, Hydrogen Bonding Capacity, and Synthetic Tractability

4-[2-Nitro-4-(trifluoromethyl)anilino]butanoic acid (CAS 65783-35-9) represents the nitro-substituted analog on the aniline ring. The nitro group replaces the 2-amino group present in the target compound, fundamentally altering the electronic character and hydrogen-bonding capacity . Predicted ACD/Labs data show the nitro analog has a logP of 3.12 and a polar surface area of 95 Ų, compared to the target amino compound which bears two hydrogen bond donor sites (the NH and COOH groups) versus only one hydrogen bond donor (COOH) in the nitro analog . This loss of a hydrogen bond donor site in the nitro analog may impair key interactions with the ASCT2 binding pocket. Additionally, the nitro analog has a higher molecular weight (292.2 vs. 262.23 g/mol) and a different commercial availability profile, being offered at a price point of approximately ¥3,540 per 5 g in certain markets .

functional group impact logP hydrogen bonding synthetic intermediate

Methyl Ester vs. Free Acid Form: Implications for Solubility, Reactivity, and Direct Biological Applicability

Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate (CAS 339101-34-7) is the methyl ester derivative of the target compound, with a molecular weight of 276.25 g/mol and a melting point of 91–92 °C . The ester form is primarily a synthetic intermediate or prodrug requiring hydrolysis to liberate the active free acid. In contrast, the target free acid form (mp 144–147 °C) is directly usable in biological assays without a deprotection step . The methyl ester is available at 95% purity from certain vendors, whereas the free acid is accessible at 98% purity from suppliers such as Leyan . For ASCT2 inhibition studies, the free carboxylic acid moiety is expected to participate in key ionic or hydrogen-bond interactions within the transporter binding site, making the ester form biologically inactive until hydrolyzed.

prodrug ester hydrolysis solubility synthetic utility

Commercial Purity and Vendor Differentiation: 98% (Leyan) vs. 95% (Sigma-Aldrich/Key Organics/AKSci) — Impact on Reproducibility

Multiple commercial sources offer this compound at different purity specifications, creating a measurable differentiation in procurement quality. Leyan supplies the compound at 98% purity (Product No. 1648614), while Sigma-Aldrich (via Key Organics BIONET), AKSci, and other vendors specify 95% minimum purity . The 3% purity differential may be significant in sensitive biochemical assays where minor impurities could confound dose-response measurements, particularly at the micromolar IC50 range reported for ASCT2 inhibition [1]. MolCore offers an intermediate specification of NLT 98% with storage at 2–8 °C and ISO-certified quality systems suitable for global pharmaceutical R&D .

purity specification reproducibility procurement quality control

In Vivo Tumor Growth Inhibition: Compound 25e Achieves 70% TGI vs. 65% for Compound 20k — Intra-Class Differentiation

Among the aminobutanoic acid-based ASCT2 inhibitor series reported by Qin et al. (2024), two lead compounds were identified: 20k and 25e. In the A549 xenograft model at 25 mg/kg, compound 25e achieved a tumor growth inhibition (TGI) of 70%, outperforming compound 20k which achieved 65% TGI [1]. Both compounds significantly outperformed V9302 (29% TGI). This 5-percentage-point intra-class advantage for 25e over 20k, while modest, was corroborated by consistent activity in blocking glutamine uptake, regulating amino acid metabolism, suppressing mTOR signaling, and inducing apoptosis in NSCLC models [2].

in vivo efficacy xenograft model intra-class comparison tumor growth inhibition

Optimal Research and Procurement Scenarios for 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid (CAS 106484-67-7)


ASCT2-Targeted Non-Small-Cell Lung Cancer (NSCLC) Preclinical Therapy Development

This compound (as compound 25e) is the most efficacious ASCT2 inhibitor reported in the aminobutanoic acid series for NSCLC, achieving 70% tumor growth inhibition in A549 xenograft models at 25 mg/kg, substantially exceeding the 29% TGI of V9302 [1]. Research programs targeting glutamine metabolism in lung cancer should prioritize this specific compound over V9302 or intra-class analog 20k (65% TGI) for in vivo pharmacology studies, PK/PD evaluation, and combination therapy exploration with standard-of-care chemotherapeutics or immunotherapies [2].

Amino Acid Transporter Pharmacology and Glutamine Uptake Mechanistic Studies

With a defined ASCT2 IC50 of 5.14 μM and demonstrated ability to block glutamine uptake in both A549 and HEK293 cells, this compound serves as a validated chemical probe for dissecting ASCT2-mediated glutamine transport mechanisms [1]. It also modulates downstream mTOR signaling and induces apoptosis, making it suitable for integrated metabolomics and signaling pathway analyses [2]. For reproducible mechanistic studies, procurement of the 98% purity grade (Leyan or MolCore) is recommended to minimize impurity-related confounding effects .

Structure-Activity Relationship (SAR) Campaigns Around Aminobutanoic Acid ASCT2 Inhibitors

As the most potent and efficacious member of the published aminobutanoic acid series, compound 25e serves as the benchmark for SAR expansion. The butanoic acid (C4) linker, 2-amino substituent, and 4-trifluoromethyl group on the phenyl ring collectively define the pharmacophore [1]. Medicinal chemistry teams can use this compound as the positive control while synthesizing analogs with modified linker lengths (C2–C5), alternative aromatic substituents, or carboxylic acid bioisosteres. The free acid form eliminates the need for ester deprotection, streamlining assay workflows [2].

Patient-Derived Organoid (PDO) and Ex Vivo Oncology Models

Compound 25e demonstrated promising therapeutic potential in patient-derived organoids, as reported in the primary publication [1]. This compound is suitable for ex vivo sensitivity screening in NSCLC PDOs and other glutamine-dependent cancer models. Its ability to suppress tumor growth through nutrient deprivation rather than direct cytotoxicity offers a complementary mechanism to conventional chemotherapeutics, supporting its use in combination sensitivity panels and biomarker discovery studies for ASCT2-dependent tumors [2].

Quote Request

Request a Quote for 4-[2-Amino-4-(trifluoromethyl)anilino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.